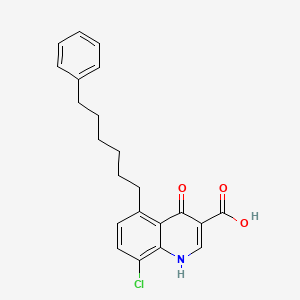

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid

Description

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 8, a 4-oxo-1,4-dihydroquinoline core, and a 6-phenylhexyl substituent at position 3. The 6-phenylhexyl chain introduces significant lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This structural motif is less common in reported analogs, making it a compound of interest for antimicrobial or anticancer research, given the established activity of quinolones in these domains .

Properties

CAS No. |

34785-13-2 |

|---|---|

Molecular Formula |

C22H22ClNO3 |

Molecular Weight |

383.9 g/mol |

IUPAC Name |

8-chloro-4-oxo-5-(6-phenylhexyl)-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H22ClNO3/c23-18-13-12-16(19-20(18)24-14-17(21(19)25)22(26)27)11-7-2-1-4-8-15-9-5-3-6-10-15/h3,5-6,9-10,12-14H,1-2,4,7-8,11H2,(H,24,25)(H,26,27) |

InChI Key |

YJLNYPDBKYHCOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Features and Substituent Analysis

Key Observations :

- The 6-phenylhexyl chain in the target compound distinguishes it from analogs with shorter alkyl (e.g., ethyl ) or aromatic (e.g., 2,4-difluorophenyl ) substituents.

- Halogen positioning: Chlorine at C8 (target) vs. C7 () may alter electronic effects on the quinoline core, influencing binding to targets like DNA gyrase.

- C1 substituents: Methyl or cyclopropyl groups are common in fluoroquinolones for optimizing Gram-negative activity. The absence of such groups in the target compound suggests a divergent mechanism or target spectrum.

Pharmacological and Physicochemical Properties

Notes:

- The 6-phenylhexyl chain may confer unique interactions with hydrophobic pockets in enzymes or membranes, differentiating the target from piperazinyl-containing analogs used in fluoroquinolones .

Impurity Profiles and Stability

- Impurities in quinolones often arise from incomplete substitution or side reactions. For example, 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-quinoline-3-carboxylic acid is a known impurity in fluoroquinolone synthesis . The target compound’s synthesis may generate alkylation byproducts (e.g., shorter-chain analogs) or oxidized phenylhexyl derivatives, necessitating rigorous chromatographic purification .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid, and what critical reaction conditions ensure high purity?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with functionalizing the quinoline core via chlorination (e.g., using POCl₃ or SOCl₂) at the 8-position, followed by alkylation at the 5-position with 6-phenylhexyl halides under basic conditions (e.g., K₂CO₃ in DMF). Carboxylic acid formation at the 3-position may involve hydrolysis of an ester precursor under acidic or alkaline conditions. Key parameters include temperature control (<100°C to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are recommended for validation?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, hexyl chain integration).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- IR Spectroscopy : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline carbonyl (C=O ~1650 cm⁻¹).

- X-ray Crystallography (if crystalline): Provides absolute configuration, though crystallization may require slow evaporation from DMSO/ethanol mixtures .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and humidity. Optimal storage conditions include:

- Temperature : -20°C in amber vials.

- Solvent : DMSO stock solutions (10 mM) stored under inert gas (N₂/Ar) to prevent oxidation.

- Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis of the carboxylic acid or quinoline ring oxidation .

Advanced Research Questions

Q. How does the 6-phenylhexyl substituent influence the compound’s structure-activity relationship (SAR) in biological systems?

- Methodological Answer : The hexyl chain enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted). Computational docking (e.g., AutoDock Vina) suggests the phenyl group interacts with hydrophobic pockets in target enzymes (e.g., bacterial DNA gyrase). Comparative studies with shorter alkyl chains (e.g., butyl vs. hexyl) reveal a 2-3x increase in MIC values against E. coli due to enhanced target binding .

Q. What are the primary biological targets of this compound, and how can its inhibitory mechanisms be experimentally validated?

- Methodological Answer : The compound is hypothesized to inhibit bacterial type II topoisomerases (DNA gyrase/topoisomerase IV). Validation steps include:

- Enzyme Assays : ATP-dependent supercoiling assays with purified gyrase (IC₅₀ determination).

- Mutant Studies : Testing against gyrA/parC mutant strains to identify resistance mutations.

- Cytotoxicity Profiling : Mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can researchers resolve contradictions in activity data across different bacterial strains?

- Methodological Answer : Discrepancies may arise from efflux pump activity or membrane permeability variations. Recommended approaches:

- Efflux Pump Inhibitors : Co-administration with phenyl-arginine-β-naphthylamide (PAβN) to assess pump-mediated resistance.

- Membrane Permeability Assays : Fluorescent probes (e.g., ethidium bromide accumulation) in Gram-negative vs. Gram-positive strains.

- Transcriptomics : RNA-seq to identify upregulated resistance genes .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Derivatization : Esterification of the carboxylic acid to improve oral bioavailability.

- Microsomal Stability Testing : Liver microsomes (human/rat) with LC-MS quantification of parent compound degradation.

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.